molecular formula C17H19N5 B11183082 6-Benzyl-5-methyl-7-(pyrrolidin-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine

6-Benzyl-5-methyl-7-(pyrrolidin-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11183082
M. Wt: 293.4 g/mol
InChI Key: HAAWKFXODVGCAR-UHFFFAOYSA-N
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Description

1-{6-BENZYL-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}PYRROLIDINE is a heterocyclic compound featuring a triazolopyrimidine core.

Preparation Methods

The synthesis of 1-{6-BENZYL-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}PYRROLIDINE typically involves the cyclization of appropriate precursors under specific conditions. One method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which facilitates a catalyst-free and eco-friendly synthesis . The reaction conditions are optimized to achieve high yields and purity of the target compound.

Chemical Reactions Analysis

1-{6-BENZYL-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}PYRROLIDINE undergoes various chemical reactions, including:

Scientific Research Applications

This compound has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{6-BENZYL-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}PYRROLIDINE involves its interaction with molecular targets such as CDK2. By inhibiting this enzyme, the compound can induce cell cycle arrest and apoptosis in cancer cells. The pathways involved include the modulation of cyclin-dependent kinase activity and the alteration of cell cycle progression .

Comparison with Similar Compounds

Similar compounds include other triazolopyrimidine derivatives, such as:

Properties

Molecular Formula

C17H19N5

Molecular Weight

293.4 g/mol

IUPAC Name

6-benzyl-5-methyl-7-pyrrolidin-1-yl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C17H19N5/c1-13-15(11-14-7-3-2-4-8-14)16(21-9-5-6-10-21)22-17(20-13)18-12-19-22/h2-4,7-8,12H,5-6,9-11H2,1H3

InChI Key

HAAWKFXODVGCAR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC=NN2C(=C1CC3=CC=CC=C3)N4CCCC4

Origin of Product

United States

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